molecular formula C18H18N2O5S B2437186 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide CAS No. 1100792-12-8

1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide

Cat. No.: B2437186
CAS No.: 1100792-12-8
M. Wt: 374.41
InChI Key: CARTVUNEWHKKKJ-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a sulfonyl group, and an indoline-2-carboxamide framework. Such compounds are often studied for their potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in muscle movement, pain responses, and cognitive functions. Lipoxygenase enzymes are involved in the metabolism of fatty acids and play a role in inflammatory responses.

Mode of Action

The compound interacts with its targets by inhibiting their activity . By inhibiting cholinesterases, it can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The inhibition of lipoxygenase enzymes can reduce the production of pro-inflammatory mediators, potentially leading to anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide typically involves multiple steps. One common approach starts with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzenesulfonyl chloride in the presence of a base such as aqueous sodium carbonate (Na₂CO₃) at a controlled pH of 10 . This reaction yields the intermediate 2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, which is then further reacted with N-methylindoline-2-carboxylic acid chloride in the presence of a suitable base like lithium hydride in N,N-dimethylformamide (DMF) to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile

Scientific Research Applications

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-19-18(21)15-10-12-4-2-3-5-14(12)20(15)26(22,23)13-6-7-16-17(11-13)25-9-8-24-16/h2-7,11,15H,8-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARTVUNEWHKKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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